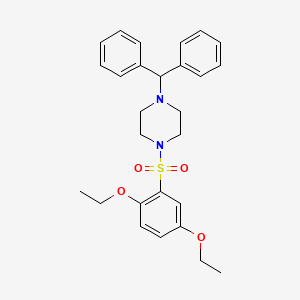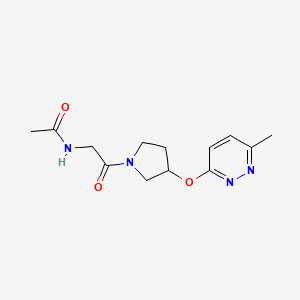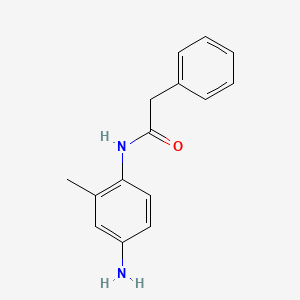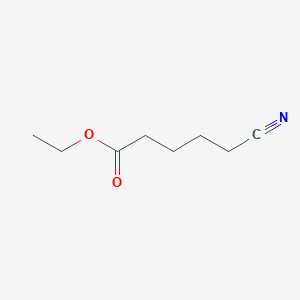![molecular formula C12H13N5OS B2602390 N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide CAS No. 477872-13-2](/img/structure/B2602390.png)
N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of hydrazides with isothiocyanates via sequential oxidation and P(NMe2)3-mediated annulation reactions . The yield of the compound in one study was reported to be 85%, with a melting point of 118–121°C .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The compound is an off-white solid with a melting point of 118–121°C . Its NMR, IR, and UV-visible spectra provide information about its structure and functional groups .Applications De Recherche Scientifique
Spectroscopic Investigation and Molecular Behavior
- Sulfonamide derivatives, closely related to the chemical structure of interest, have been extensively studied for their tautomeric behaviors, which are crucial for their pharmaceutical and biological activities. Through spectroscopic methods, it was found that certain derivatives show traces of both conformers (amino and imino) in solid form, while in liquid state, they mainly exhibit the imino form, indicating significant implications for their functional properties in scientific research (Erturk, Gumus, Dikmen, & Alver, 2016).
Anticancer Activity
- Some novel derivatives synthesized from similar chemical structures demonstrated favorable cytotoxicity against cancer cell lines, especially in ovarian cancer, highlighting their potential as leads for developing new anticancer agents (Terzioğlu & Gürsoy, 2003).
Biological Activity
- Studies on related compounds have shown significant anti-inflammatory and antimicrobial activities, offering a basis for the development of new therapeutic agents. For instance, certain derivatives exhibited high anti-inflammatory activity compared to indomethacin, a reference drug, alongside notable antimicrobial effects (Ahmed, 2017).
Structural and Functional Insights
- The synthesis and structural characterization of similar derivatives have been reported, with studies including vibrational spectroscopy and molecular docking revealing insights into their interactions within biological systems. These investigations contribute to understanding their mechanism of action, potentially against specific targets such as enzymes involved in diabetes (Karrouchi et al., 2020).
Antioxidant, Antitumor, and Antimicrobial Activities
- Compounds structurally related to the chemical have shown promising leads for the development of potent antioxidants, antitumor, and antimicrobial agents. Their activities were linked to specific structural features, such as the presence of electron-donating or withdrawing groups, influencing their efficacy and potency (Paulrasu et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-17(2)10-5-3-9(4-6-10)7-13-15-12(18)11-8-19-16-14-11/h3-8H,1-2H3,(H,15,18)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRVDRMYBYYYSE-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)
![N-[1-(furan-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2602310.png)
![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)





![5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid](/img/structure/B2602327.png)

